molecular formula C13H7F2IO B1359016 3,5-Difluoro-2'-iodobenzophenone CAS No. 951891-80-8

3,5-Difluoro-2'-iodobenzophenone

Cat. No.: B1359016
CAS No.: 951891-80-8
M. Wt: 344.09 g/mol
InChI Key: WDGJTTYRAWEATG-UHFFFAOYSA-N
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Description

3,5-Difluoro-2’-iodobenzophenone is an organic compound with the molecular formula C13H7F2IO. It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and iodine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Difluoro-2’-iodobenzophenone involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 3,5-Difluoro-2’-iodobenzophenone are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2’-iodobenzophenone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzophenones.

Scientific Research Applications

3,5-Difluoro-2’-iodobenzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2’-iodobenzophenone in chemical reactions involves the reactivity of its functional groups. The iodine atom is a good leaving group, making it reactive in substitution and coupling reactions. The fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-2’-iodobenzophenone is unique due to its combination of fluorine and iodine substituents on a benzophenone core. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

(3,5-difluorophenyl)-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO/c14-9-5-8(6-10(15)7-9)13(17)11-3-1-2-4-12(11)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGJTTYRAWEATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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